Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic compound composed of four proline residues, each protected by a tert-butoxycarbonyl (Boc) group. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Boc-protected proline residues. The process begins with the protection of proline using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The protected proline is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to another Boc-protected proline residue. This process is repeated until the desired tetrapeptide is obtained. The final product is deprotected using an acid such as trifluoroacetic acid (TFA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the tetrapeptide on a resin support, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The proline residues can undergo oxidation to form hydroxyproline or reduction to form proline derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Free proline residues.
Coupling Reactions: Extended peptides or proteins.
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced proline derivatives.
Scientific Research Applications
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Employed in the study of protein folding and conformational analysis due to the unique properties of proline residues.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug design and delivery.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role as a peptide building block. The Boc protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides and proteins. The proline residues contribute to the conformational stability of the resulting peptides, influencing their biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Pro-OH: A single Boc-protected proline residue.
Boc-DL-Pro-DL-Pro-OH: A dipeptide composed of two Boc-protected proline residues.
Boc-DL-Pro-DL-Pro-DL-Pro-OH: A tripeptide composed of three Boc-protected proline residues.
Uniqueness
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tetrapeptide structure, which provides greater conformational flexibility and stability compared to shorter peptides
Biological Activity
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic peptide composed of four proline residues, each protected by a tert-butoxycarbonyl (Boc) group. This compound is notable for its applications in peptide synthesis and its potential biological activities. The biological activity of this compound can be understood through its structural properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Molecular Formula : C14H24N4O4
- Molecular Weight : Approximately 300.37 g/mol
The presence of multiple proline residues contributes to the compound's conformational stability, which is crucial for its biological interactions. The Boc protecting groups are essential for controlling the reactivity of the amino groups during peptide synthesis, preventing premature reactions that could lead to undesired products.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The mechanism involves:
- Deprotection : The removal of Boc groups using acidic conditions (e.g., trifluoroacetic acid) allows for the formation of active peptides.
- Peptide Bond Formation : The proline residues facilitate the formation of peptide bonds with other amino acids, influencing the resulting peptide's structure and function .
- Conformational Stability : Proline's unique cyclic structure contributes to the rigidity and stability of peptides, which can enhance their biological activity by affecting their interaction with target molecules.
Table 1: Summary of Biological Activities Associated with Proline-Rich Peptides
Case Study: Synthesis and Evaluation
A study involving the synthesis of proline-rich peptides demonstrated that peptides derived from Boc-protected proline exhibited significant antimicrobial activity against various bacterial strains. The study utilized Boc-DL-Pro as a building block to create sequences that were tested for their ability to inhibit bacterial growth. Results indicated that certain sequences had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the potential therapeutic applications of proline-based peptides .
Properties
IUPAC Name |
1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.